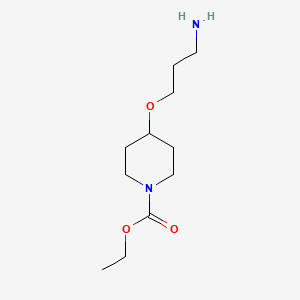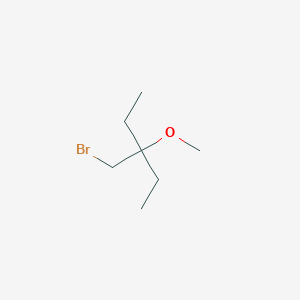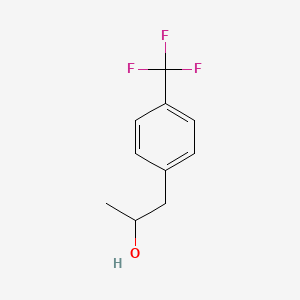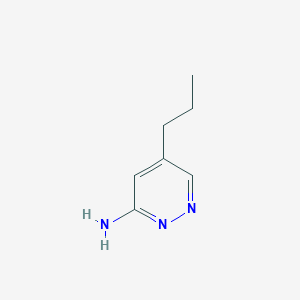
3-Amino-2-benzylpropane-1-thiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-benzylpropane-1-thiol hydrochloride: is an organic compound with the molecular formula C10H16ClNS It is a derivative of thiol and amine, characterized by the presence of both an amino group and a thiol group attached to a benzyl-substituted propane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-benzylpropane-1-thiol hydrochloride typically involves the following steps:
Starting Materials: Benzyl chloride, thiourea, and ammonia.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-benzylpropane-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines or thiols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential role in enzyme inhibition and protein modification.
- Studied for its interactions with biological thiols and amines.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in drug development for its unique chemical properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of sensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-benzylpropane-1-thiol hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
3-Amino-1-propanethiol hydrochloride: Lacks the benzyl group, resulting in different chemical properties and applications.
2-Amino-3-mercaptopropanoic acid: Contains a carboxyl group instead of a benzyl group, leading to different reactivity and biological activity.
Cysteamine hydrochloride: Similar thiol and amino groups but with a simpler structure, used in different therapeutic applications.
Uniqueness: 3-Amino-2-benzylpropane-1-thiol hydrochloride is unique due to the presence of both a benzyl group and a thiol group, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions with biological molecules, making it valuable in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H16ClNS |
|---|---|
Peso molecular |
217.76 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3-phenylpropane-1-thiol;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c11-7-10(8-12)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H |
Clave InChI |
XIUNOMGKPHRGIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CN)CS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



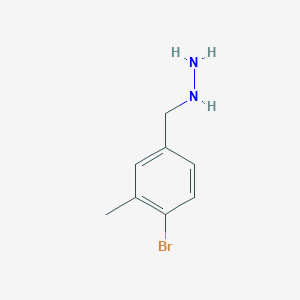
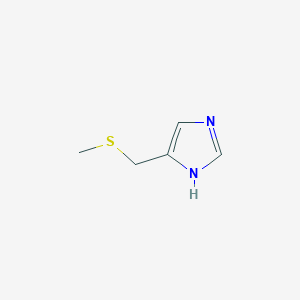
![3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-aminehydrochloride](/img/structure/B13597306.png)
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride](/img/structure/B13597312.png)
![1-[(tert-butoxy)carbonyl]-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13597313.png)
